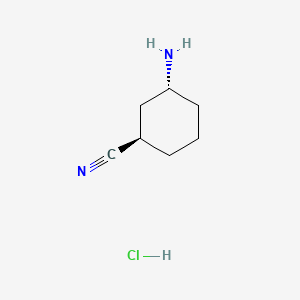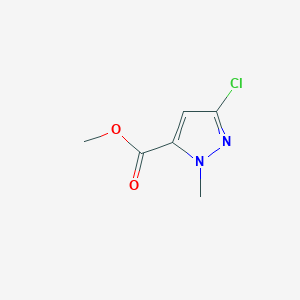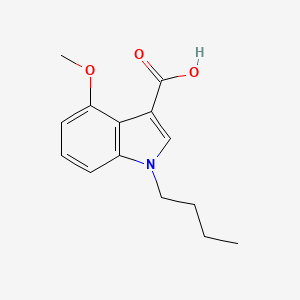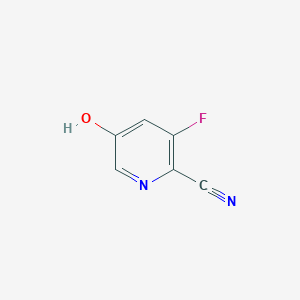![molecular formula C13H16ClN3O3 B1403194 6-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinic acid dihydrochloride CAS No. 1350760-10-9](/img/structure/B1403194.png)
6-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinic acid dihydrochloride is a chemical compound with potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound features a complex structure that includes a spirocyclic ring system and a nicotinic acid moiety, making it a valuable building block for various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinic acid dihydrochloride typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of appropriate precursors to form the spirocyclic core, followed by the introduction of the nicotinic acid moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize waste. Continuous flow chemistry and other advanced techniques can be employed to streamline the synthesis process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are often used to modify the compound or to synthesize derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.
Addition: Addition reactions may involve the use of organometallic reagents or other suitable reactants.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its spirocyclic structure and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 6-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinic acid dihydrochloride may be used to study enzyme inhibition or as a tool in molecular biology experiments.
Medicine: This compound has potential applications in drug discovery and development. Its structural features may make it a candidate for the design of new therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products.
Mechanism of Action
The mechanism by which 6-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinic acid dihydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved will vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)methanol
1-oxa-2,8-diazaspiro[4.5]dec-3-ene-3-carboxylic acid hydrochloride
3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives
Uniqueness: 6-(1-Oxa-2,8-diazaspiro[45]dec-2-en-3-yl)nicotinic acid dihydrochloride is unique due to its specific combination of structural features, including the spirocyclic ring system and the nicotinic acid moiety
Properties
CAS No. |
1350760-10-9 |
|---|---|
Molecular Formula |
C13H16ClN3O3 |
Molecular Weight |
297.74 g/mol |
IUPAC Name |
6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H15N3O3.ClH/c17-12(18)9-1-2-10(15-8-9)11-7-13(19-16-11)3-5-14-6-4-13;/h1-2,8,14H,3-7H2,(H,17,18);1H |
InChI Key |
KQLCZTDKCHLTBH-UHFFFAOYSA-N |
SMILES |
C1CNCCC12CC(=NO2)C3=NC=C(C=C3)C(=O)O.Cl.Cl |
Canonical SMILES |
C1CNCCC12CC(=NO2)C3=NC=C(C=C3)C(=O)O.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















